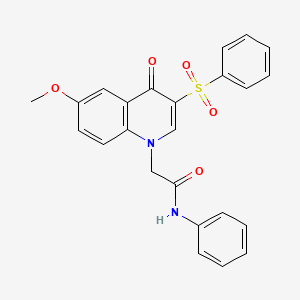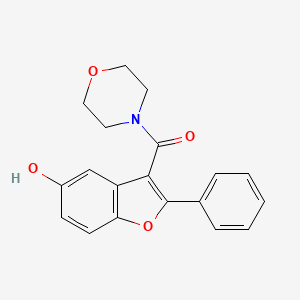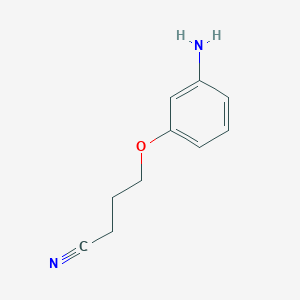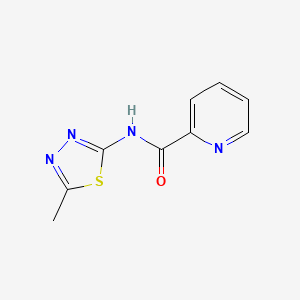
2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes, such as cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as exhibit antibacterial and antifungal properties. Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide in lab experiments is its potential as a multifunctional compound. It has been shown to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties, making it a versatile compound for various research applications. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Several future directions for research on 2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide can be identified. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective therapeutic agents. Another direction is to explore its potential as a drug delivery system, as it has been shown to exhibit good solubility and stability in aqueous solutions. Additionally, research can be conducted to investigate its potential as a bioimaging agent, as it has been shown to exhibit fluorescent properties.
Synthesemethoden
The synthesis of 2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide involves the reaction of 6-methoxy-4-oxo-3-(phenylsulfonyl)quinoline-1-carboxylic acid with N-phenylacetamide in the presence of a coupling agent. The reaction is carried out under reflux conditions and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide has been studied for its potential applications in various fields. It has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, with promising results. Additionally, this compound has been investigated as a potential inhibitor of enzymes involved in inflammation and pain.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-18-12-13-21-20(14-18)24(28)22(32(29,30)19-10-6-3-7-11-19)15-26(21)16-23(27)25-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAWSJQDLZQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)

![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)



![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)


![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

![Ethyl 4-{[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2793517.png)
